molecular formula C15H17N3O7 B14254218 N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid CAS No. 250789-27-6

N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid

Cat. No.: B14254218
CAS No.: 250789-27-6
M. Wt: 351.31 g/mol
InChI Key: JWKHXQHZAXFUHP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, a glycyl group, an aminobenzoyl group, and an L-aspartic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The acetylation of glycine is followed by the introduction of the 4-aminobenzoyl group through an amide bond formation. The final step involves the coupling of the protected intermediate with L-aspartic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like DMF (Dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglycyl-N-(4-aminobenzoyl)-L-glutamic acid
  • N-Acetylglycyl-N-(4-aminobenzoyl)-L-alanine
  • N-Acetylglycyl-N-(4-aminobenzoyl)-L-phenylalanine

Uniqueness

N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is unique due to the presence of the L-aspartic acid moiety, which imparts specific chemical and biological properties

Properties

CAS No.

250789-27-6

Molecular Formula

C15H17N3O7

Molecular Weight

351.31 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)-(4-aminobenzoyl)amino]butanedioic acid

InChI

InChI=1S/C15H17N3O7/c1-8(19)17-7-12(20)18(11(15(24)25)6-13(21)22)14(23)9-2-4-10(16)5-3-9/h2-5,11H,6-7,16H2,1H3,(H,17,19)(H,21,22)(H,24,25)/t11-/m0/s1

InChI Key

JWKHXQHZAXFUHP-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)N([C@@H](CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NCC(=O)N(C(CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.